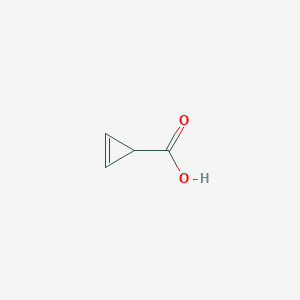

Cycloprop-2-ene carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cycloprop-2-ene carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H4O2 and its molecular weight is 84.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Biology Applications

Bioorthogonal Chemistry

Cycloprop-2-ene carboxylic acid derivatives are recognized as highly reactive units in organic synthesis, particularly in bioorthogonal reactions. Their small size and ability to be genetically encoded make them suitable for tagging biomolecules in living systems. Recent studies have demonstrated their utility in modifying proteins and nucleic acids, facilitating the study of biological processes at a molecular level .

Plant Growth Regulation

Research has identified this compound derivatives as potential plant growth regulators. A study focused on their effects on Arabidopsis thaliana revealed that certain derivatives can influence apical hook development, which is crucial for normal plant morphology. Notably, compounds such as TK5A showed significant inhibitory effects on hook development, suggesting that these derivatives could be developed into new herbicides or growth regulators .

Agricultural Applications

Herbicide Development

The unique properties of this compound derivatives position them as promising candidates for herbicide formulation. Their mechanism of action differs from traditional herbicides, potentially allowing for targeted applications that minimize collateral damage to non-target species. The exploration of these compounds in agricultural settings aims to enhance crop yields while reducing reliance on conventional chemical herbicides .

Ethylene Biosynthesis Regulation

this compound has been investigated for its role in regulating ethylene biosynthesis in plants. Ethylene is a critical hormone involved in various plant growth processes, and the ability to modulate its production could lead to improved agricultural practices. Studies have shown that derivatives of this compound can inhibit enzymes involved in ethylene synthesis, offering a pathway for developing innovative agricultural products .

Medicinal Chemistry Applications

Mycotoxin Research

this compound is also known as a mycotoxin found in certain mushrooms, such as Russula subnigricans. Its toxicological profile indicates that it can cause serious health issues like rhabdomyolysis when ingested. Understanding its mechanisms of toxicity is crucial for developing antidotes or treatments for mushroom poisoning .

Pharmaceutical Development

The compound has been explored for its potential pharmaceutical applications, particularly in the synthesis of stable derivatives that can act as dienophiles in Diels-Alder reactions. These derivatives may serve as intermediates in the synthesis of novel therapeutic agents . Additionally, research on the stability and reactivity of cycloprop-2-ene carboxylate dianions has opened avenues for functionalizing these compounds with electrophiles, enhancing their utility in drug design .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Chemical Reactions of Cycloprop-2-ene Carboxylic Acid

This compound is a unique compound characterized by its strained cyclopropene ring and carboxylic acid functionality. This compound exhibits a range of chemical reactions due to its high ring strain, which makes it highly reactive. Below, we explore the various chemical reactions involving this compound, including its synthesis, reactivity with electrophiles, and potential applications in organic synthesis.

Reactivity with Electrophiles

This compound is known to form dianions when treated with strong bases such as organolithium reagents. These dianions can then react with electrophiles at the vinylic position, making them versatile intermediates in organic synthesis.

Key Reactions:

-

Formation of Dianions:

Cycloprop 2 ene carboxylic acid+Alkyllithium→Dianion -

Electrophilic Capture:

The dianion can react with various electrophiles (e.g., alkyl halides), leading to functionalized products:

Dianion+Electrophile→Functionalized cyclopropene

Studies have shown that solvents play a crucial role in the stability and reactivity of these dianions, with tetrahydrofuran (THF) being more effective than diethyl ether for these reactions .

Diels-Alder Reactions

This compound derivatives are reactive toward cyclic and acyclic dienes in stereoselective Diels-Alder reactions. The high ring strain of the cyclopropene facilitates these reactions, allowing for the formation of complex cyclic structures.

Diels-Alder Reaction Scheme:

Cyclopropene+Diene→Adduct

This reaction showcases the utility of cyclopropenes in constructing larger molecular frameworks and has applications in synthesizing natural products and pharmaceuticals .

Stability and Handling Considerations

While this compound and its derivatives exhibit interesting reactivity, they also present stability challenges. For instance, some derivatives are stable for short periods but may decompose over time or upon isolation from solvents. It is recommended to handle these compounds in solution to minimize risks associated with their volatility and reactivity .

Propiedades

Fórmula molecular |

C4H4O2 |

|---|---|

Peso molecular |

84.07 g/mol |

Nombre IUPAC |

cycloprop-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C4H4O2/c5-4(6)3-1-2-3/h1-3H,(H,5,6) |

Clave InChI |

DBWAQSJZNKRLLE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC1C(=O)O |

Sinónimos |

cycloprop-2-ene carboxylic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.